molecular formula C7H9F2N B13016045 3-(3,3-Difluorocyclobutyl)propanenitrile

3-(3,3-Difluorocyclobutyl)propanenitrile

Katalognummer: B13016045
Molekulargewicht: 145.15 g/mol
InChI-Schlüssel: CCQWSNXXEKJHCZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3,3-Difluorocyclobutyl)propanenitrile is a fluorinated organic compound with the molecular formula C7H9F2N and a molecular weight of 145.15 g/mol . It is characterized by the presence of a difluorocyclobutyl ring attached to a propanenitrile group. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3-Difluorocyclobutyl)propanenitrile typically involves the reaction of a difluorocyclobutyl precursor with a suitable nitrile source under controlled conditions. One common method includes the use of difluorocyclobutyl bromide and sodium cyanide in an aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to ensure precise control over reaction parameters such as temperature, pressure, and reactant concentrations. The use of high-purity starting materials and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-quality this compound suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

3-(3,3-Difluorocyclobutyl)propanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-(3,3-Difluorocyclobutyl)propanenitrile is utilized in various scientific research fields due to its unique chemical properties:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals with enhanced metabolic stability and bioavailability.

    Industry: Employed in the production of specialty chemicals and advanced materials with unique properties.

Wirkmechanismus

The mechanism of action of 3-(3,3-Difluorocyclobutyl)propanenitrile depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the difluorocyclobutyl group can enhance the compound’s binding affinity and selectivity for certain targets, potentially leading to therapeutic effects. The nitrile group can also participate in various biochemical reactions, contributing to the compound’s overall activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(3,3-Difluorocyclobutyl)propanenitrile is unique due to the combination of the difluorocyclobutyl ring and the nitrile group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various research and industrial applications .

Eigenschaften

Molekularformel

C7H9F2N

Molekulargewicht

145.15 g/mol

IUPAC-Name

3-(3,3-difluorocyclobutyl)propanenitrile

InChI

InChI=1S/C7H9F2N/c8-7(9)4-6(5-7)2-1-3-10/h6H,1-2,4-5H2

InChI-Schlüssel

CCQWSNXXEKJHCZ-UHFFFAOYSA-N

Kanonische SMILES

C1C(CC1(F)F)CCC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.